molecular formula C16H17Cl2NO3 B13103511 Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate

Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate

Cat. No.: B13103511
M. Wt: 342.2 g/mol
InChI Key: PBPGLVZGHIRHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a quinoline moiety fused with a cyclopentane ring, and it contains multiple functional groups, including chloro, oxo, and ester groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Spirocyclization: The cyclopentane ring is introduced through a spirocyclization reaction, which can be achieved by reacting the quinoline derivative with a suitable cyclopentane precursor under specific conditions.

    Functional Group Introduction: The chloro and oxo groups are introduced through halogenation and oxidation reactions, respectively. The ester group is typically introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chloro and oxo groups can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity. These interactions contribute to the compound’s potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinoline-3-carboxylate: A simpler quinoline derivative with a carboxylate group at the 3-position.

    2,4-Dichloroquinoline: A quinoline derivative with chloro groups at the 2- and 4-positions but lacking the spirocyclopentane ring.

The uniqueness of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclopentane-1,7’-quinoline]-3’-carboxylate lies in its spirocyclic structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17Cl2NO3

Molecular Weight

342.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-5-oxospiro[6,8-dihydroquinoline-7,1'-cyclopentane]-3-carboxylate

InChI

InChI=1S/C16H17Cl2NO3/c1-2-22-15(21)12-13(17)11-9(19-14(12)18)7-16(8-10(11)20)5-3-4-6-16/h2-8H2,1H3

InChI Key

PBPGLVZGHIRHKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CC3(CCCC3)CC2=O)N=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.